4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol
Description
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol is a synthetic amino alcohol derivative characterized by a four-carbon chain with a hydroxyl group at the second position and a methylamino group substituted with a 3,5-dichlorophenyl ring.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(15)2-3-14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14-15H,2-3,7H2,1H3 |
InChI Key |
XFGRZBKLBKDYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,5-dichlorobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potential Applications
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol has several potential applications:
- Pharmaceutical Development Its unique structure may lead to new pharmaceutical developments.
- Medicinal Chemistry and Biological Research It is notable for its potential applications in these fields due to its structural properties that facilitate interactions with biological targets.
- Therapeutic Agent Further studies are crucial to determine its viability as a therapeutic agent.
The biological activity of this compound has been explored in various studies, exhibiting potential pharmacological properties. Further investigation into its mechanism of action is necessary to fully understand its biological implications. Studies focusing on the interactions of this compound with biological targets are essential for understanding its pharmacological potential. These studies may include:
- In vitro assays to assess its activity against specific enzymes or receptors.
- In vivo studies to evaluate its efficacy and safety in animal models.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | Lacks dichlorophenyl group | Used in various chemical applications |
| 3,5-Dichlorobenzyl alcohol | Contains dichlorophenyl, lacks amino group | Commonly used as an intermediate in organic synthesis |
| 2-{[(3,4-Dichlorophenyl)methyl]amino}butan-1-ol | Similar structure, different chlorine placement | Potentially different biological activity |
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Functional Differences
Biological Activity
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a butanol backbone with an amino group and a 3,5-dichlorophenyl moiety. Its molecular formula is C12H16Cl2N2O, with a molecular weight of 248.15 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Pharmacological Properties : Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially influencing dopamine receptors. Its structural similarity to known psychoactive compounds suggests it could have effects on mood and behavior.
- Anticancer Activity : Some studies have indicated that derivatives of the compound exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models .
While detailed mechanisms remain to be fully elucidated, the compound's interactions with biological targets are crucial for understanding its pharmacological potential. The following aspects are noteworthy:
- Receptor Binding : The compound may interact with various receptors in the central nervous system, including dopamine receptors. Studies on similar compounds have shown selective binding characteristics that warrant further investigation .
- Metabolism : The metabolic pathways of related compounds suggest that this compound may undergo biotransformation that affects its efficacy and safety profile .
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl chloride with an appropriate amine under basic conditions. The general steps include:
- Preparation of Reagents : Obtain 3,5-dichlorobenzyl chloride and a suitable amine.
- Reaction Conditions : Conduct the reaction in a solvent such as dimethylformamide (DMF) at elevated temperatures.
- Purification : Isolate the product through crystallization or chromatography.
Comparative Analysis
To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Butanol backbone with dichlorophenyl group | Potential neuropharmacological effects |
| 2-Amino-2-methylpropan-1-ol | Lacks dichlorophenyl group | Used in various chemical applications |
| 3,5-Dichlorobenzyl alcohol | Contains dichlorophenyl but lacks amino group | Commonly used as an intermediate in organic synthesis |
| 2-{[(3,4-Dichlorophenyl)methyl]amino}butan-1-ol | Similar structure but different chlorine placement | Potentially different biological activity |
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of several derivatives of this compound against human leukemia cell lines (CEM-13). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range .
- Neuropharmacological Assessment : Research on related compounds demonstrated their ability to modulate dopaminergic activity in animal models. This suggests that further investigation into this compound could reveal similar effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, intermediates with (3,5-dichlorophenyl)methylamino groups can be prepared by reacting 3,5-dichlorobenzyl chloride with aminobutanol derivatives under basic conditions. Key steps include refluxing in ethanol, followed by purification via column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization. Structural confirmation requires ¹H/¹³C NMR (deuterated solvents like CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) to verify molecular ions .
Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?
- Methodological Answer : Purity is evaluated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) coupled with UV detection (λ = 254 nm). Quantitative analysis employs internal standards (e.g., deuterated analogs) to correct for matrix effects. Gas chromatography (GC) with flame ionization detection is suitable for volatile impurities. For non-volatile contaminants, solid-phase extraction (SPE) using Oasis HLB cartridges (preconditioned with methanol and water) followed by LC-MS/MS provides sensitivity down to ng/mL levels .
Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer : Key properties include logP (octanol-water partition coefficient), solubility, and pKa. LogP is measured via shake-flask methods or calculated using software like ACD/Labs. Aqueous solubility is determined by saturation shake-flask experiments with UV quantification. pKa values are obtained via potentiometric titration or capillary electrophoresis. PubChem-derived computational data (e.g., InChIKey, molecular polar surface area) can supplement experimental results .
Advanced Research Questions
Q. How do structural modifications at the amino or hydroxyl groups affect the compound’s bioactivity and physicochemical properties?
- Methodological Answer : Modifications are evaluated via structure-activity relationship (SAR) studies. For example, replacing the hydroxyl group with a methoxy group (to reduce polarity) or substituting the amino group with alkyl chains (to enhance lipophilicity) can alter binding affinity to targets like enzymes or receptors. Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions, while in vitro assays (e.g., enzyme inhibition IC₅₀) validate changes. Comparative NMR studies of derivatives reveal conformational impacts .
Q. What strategies mitigate adsorption losses during sample preparation for trace-level analysis?
- Methodological Answer : Adsorption is minimized by silanizing glassware with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by methanol rinsing. For LC-MS workflows, adding 0.1% bovine serum albumin (BSA) to sample buffers reduces non-specific binding. Using low-binding polypropylene tubes and optimizing SPE protocols (e.g., HLB cartridges with pH-adjusted samples) improve recovery rates. Matrix-matched calibration corrects for signal suppression/enhancement .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize protocols using guidelines like OECD TG 455 (for endocrine disruption assays) or CLSI M07 (for antimicrobial testing). Cross-validate results with orthogonal methods: e.g., compare cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry). Meta-analyses of published data (e.g., Patent Journal insecticidal claims vs. toxicity database entries) identify contextual factors like metabolite interference .
Q. What in silico tools predict metabolic pathways and potential toxic metabolites?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or CypReact to simulate Phase I/II metabolism (e.g., hydroxylation by CYP450 isoforms, glucuronidation). Toxicity endpoints (mutagenicity, hepatotoxicity) are predicted via QSAR models in Toxtree or ProTox-II. Experimental validation involves incubating the compound with human liver microsomes (HLMs) and analyzing metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
